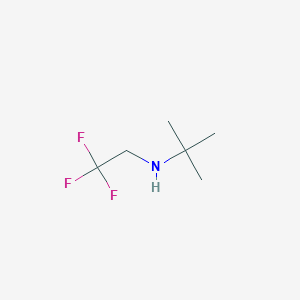

Tert-butyl(2,2,2-trifluoroethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2,2,2-trifluoroethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-5(2,3)10-4-6(7,8)9/h10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHJGVBGEAGNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092294-10-4 | |

| Record name | tert-butyl(2,2,2-trifluoroethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2,2,2 Trifluoroethyl Amine and Its Derivatives

Direct Synthetic Approaches to N-Tert-butyl-N-(2,2,2-trifluoroethyl)amines

Direct methods for the synthesis of the target compound involve the formation of the crucial carbon-nitrogen bond between the tert-butyl and the 2,2,2-trifluoroethyl moieties. These strategies include classical organic reactions adapted for this specific fluorinated amine.

Alkylation Reactions of Primary 2,2,2-Trifluoroethylamine (B1214592) with Tert-butyl Moieties

The alkylation of amines is a fundamental method for the formation of C-N bonds. However, the direct alkylation of 2,2,2-trifluoroethylamine with tert-butyl halides, such as tert-butyl bromide, is generally not a favored process. This is primarily due to the sterically hindered nature of the tertiary alkyl halide, which strongly promotes elimination (E2) reactions over nucleophilic substitution (SN2), leading to the formation of isobutene.

A more viable, albeit less common, approach involves the use of a more reactive alkylating agent with a better leaving group, such as 2,2,2-trifluoroethyl triflate, to alkylate tert-butylamine (B42293). The triflate group is an excellent leaving group, which can facilitate the substitution reaction. The reaction would typically be carried out in the presence of a non-nucleophilic base to neutralize the generated acid.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |

| tert-Butylamine | 2,2,2-Trifluoroethyl triflate | Hindered Amine (e.g., DIPEA) | Dichloromethane (B109758) | 40-60 |

Reductive Amination Strategies Employing 2,2,2-Trifluoroethylamine or its Derivatives with Carbonyl Precursors

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine.

For the synthesis of tert-butyl(2,2,2-trifluoroethyl)amine, 2,2,2-trifluoroethylamine is reacted with pivalaldehyde (2,2-dimethylpropanal), the aldehyde equivalent of the tert-butyl group. The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. Catalytic hydrogenation over a metal catalyst like palladium on carbon is also a common reduction method. google.com

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |

| 2,2,2-Trifluoroethylamine | Pivalaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | 75-90 |

| 2,2,2-Trifluoroethylamine | Pivalaldehyde | H2/Pd-C | Ethanol | 70-85 |

Nucleophilic Addition Reactions of Organometallic Reagents to Trifluoromethylated Imines

The addition of organometallic reagents, such as Grignard or organolithium reagents, to imines provides a direct route to α-substituted amines. In this approach, a trifluoromethylated imine, such as N-(2,2,2-trifluoroethylidene)amine, would be reacted with a tert-butyl organometallic reagent like tert-butylmagnesium chloride.

The high reactivity of organometallic reagents necessitates careful control of reaction conditions, often requiring anhydrous solvents and low temperatures to prevent side reactions. The initial addition product is a magnesium or lithium salt of the amine, which is then hydrolyzed during aqueous workup to yield the final secondary amine. A significant challenge in this approach can be the stability and preparation of the required trifluoromethylated imine.

| Imine Substrate | Organometallic Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| N-(Aryl)-2,2,2-trifluoroacetaldimine | tert-Butylmagnesium chloride | Tetrahydrofuran (B95107) | -78 to 0 | 60-75 |

Palladium-Catalyzed sp3 C–H Bond Allylation of 2,2,2-Trifluoroethylamine Derivatives

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds. Palladium-catalyzed allylation of the sp3 C-H bond of N-(1-substituted-2,2,2-trifluoroethyl)aldimines offers a novel route to derivatives of this compound. This method allows for the construction of tetrasubstituted carbon stereocenters.

In this strategy, an imine derived from a 1-substituted-2,2,2-trifluoroethylamine is reacted with an allyl carbonate in the presence of a palladium catalyst. The presence of a directing group, such as a 2-pyridyl group on the imine, is often crucial for the efficiency of the reaction. This methodology provides access to a variety of 1-allylated 2,2,2-trifluoroethylamine derivatives.

Strategies for Constructing Fluorinated Amine Scaffolds Relevant to the Compound

General Synthesis of 2,2,2-Trifluoroethylamine from Various Precursors

2,2,2-Trifluoroethylamine is a valuable intermediate and can be synthesized from a variety of starting materials. kangmei.com

One of the most common laboratory-scale methods is the reduction of trifluoroacetamide. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran are typically employed for this transformation. nih.govresearchgate.net The reaction proceeds in good to excellent yields but requires careful handling of the pyrophoric reducing agent.

Another prevalent method is the catalytic hydrogenation of trifluoroacetonitrile. This process involves the reduction of the nitrile group to a primary amine using hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon, often under pressure. nih.gov

The reaction of 2,2,2-trifluoroethyl halides (e.g., chloride, bromide, or iodide) or sulfonates (e.g., tosylate or mesylate) with ammonia (B1221849) also yields 2,2,2-trifluoroethylamine. google.com This nucleophilic substitution reaction is typically carried out in a sealed vessel at elevated temperatures and pressures, often with a large excess of ammonia to minimize the formation of di- and tri-substituted amine byproducts.

| Precursor | Reagent(s) | Catalyst | Solvent | Typical Yield (%) |

| Trifluoroacetamide | Lithium Aluminum Hydride | - | Tetrahydrofuran | 68-75 nih.gov |

| Trifluoroacetonitrile | Hydrogen | Raney Nickel | Ethanol | ~59 (from acetamide) nih.gov |

| 1,1,1-Trifluoro-2-chloroethane | Ammonia | - | Glycerin | up to 97 google.com |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | Ammonia | - | Dimethyl sulfoxide | ~79 (from mesylate) |

Methodologies for the Synthesis of Fluorinated Tertiary Amine Systems

The synthesis of fluorinated amines has garnered significant attention due to the unique properties conferred by fluorine, such as increased lipophilicity and metabolic stability. researchgate.net General strategies for constructing fluorinated tertiary amines often involve the reaction of amine precursors with fluorinated building blocks or the use of specialized fluorinating reagents.

Recent advancements have focused on developing novel strategies using benign and readily available C1 sources like carbon dioxide (CO2) and carbon disulfide (CS2). researchgate.netacs.org One such strategy involves the deoxyfluorination of CO2 in the presence of an amine to form carbamoyl (B1232498) fluorides, which can be further transformed. acs.org A parallel approach utilizes the fluorinative desulfurization of CS2 with reagents like diethylaminosulfur trifluoride (DAST) to produce thiocarbamoyl fluorides. researchgate.netacs.org These thiocarbamoyl fluorides can then undergo a desulfurinative fluorination reaction, for example, using silver(I) fluoride (B91410), to yield trifluoromethylamines. acs.orgnih.gov

Another modern approach employs photoredox catalysis, which has emerged as a powerful tool for synthesizing complex fluorinated molecules under mild conditions. nottingham.ac.uk This method can facilitate the construction of fluorinated nitrogen heterocycles, demonstrating its utility in creating diverse amine derivatives. nottingham.ac.uk The success of these reactions often relies on the strong electron-withdrawing nature of the fluoroalkyl groups, which can prevent unwanted oxidation of the amine and promote desired cyclization or substitution reactions. nottingham.ac.uk

Stereoselective Synthesis of Chiral Fluorinated Amines Utilizing N-Tert-butylsulfinyl Imines

The asymmetric synthesis of chiral fluorinated amines is of paramount importance, as stereochemistry plays a crucial role in the biological activity of pharmaceuticals. One of the most effective and widely used methods for achieving high stereoselectivity is through the use of N-tert-butylsulfinyl imines, a strategy extensively developed by Ellman and others. cas.cnnih.gov The tert-butylsulfinyl group serves as a powerful chiral auxiliary, directing nucleophilic additions to the imine C=N bond with a high degree of stereocontrol. cas.cn

A key precursor for synthesizing derivatives related to this compound is (S)- or (R)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine. acs.orgnuph.edu.ua This reagent undergoes highly diastereoselective addition reactions with a wide range of nucleophiles. cas.cnresearchgate.net After the addition reaction, the sulfinyl auxiliary can be easily cleaved under acidic conditions to furnish the chiral primary amine, which can then be further functionalized. beilstein-journals.orgbeilstein-journals.org

Examples of such transformations include:

Mannich Reactions: Asymmetric Mannich reactions of N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine with various nucleophiles, such as ynes and malonic acid derivatives, provide access to chiral trifluoromethyl-containing amines and amino acids. nuph.edu.uabeilstein-journals.orgnih.gov

Friedel-Crafts Reactions: The reaction of the sulfinyl imine with electron-rich aromatic compounds like indoles proceeds under mild conditions to afford products with excellent yields and high diastereoselectivity (often >99:1 dr). acs.org

Addition of Organometallic Reagents: Various organometallic reagents can add to the imine to generate a broad scope of chiral amines. researchgate.net

The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid six-membered ring transition state involving the sulfinyl group and the incoming nucleophile. scispace.com

| Reaction Type | Nucleophile | Catalyst/Conditions | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts | Indole | BF₃·Et₂O, CH₂Cl₂ | >90% | 99:1 | acs.org |

| Mannich | Arylethyne | LiHMDS, CH₂Cl₂, -78 °C | up to 87% | up to 70:30 | beilstein-journals.orgbeilstein-journals.org |

| Mannich | Imidazo[2,1-b]-thiazole | LiHMDS, THF, -78 °C | up to 96% | >99:1 | nuph.edu.ua |

Application of Protecting Group Chemistry

In multi-step organic synthesis, the protection and deprotection of functional groups are fundamental strategies. For amines, the tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.ukwikipedia.orgorganic-chemistry.org

Protection: The N-Boc protection of an amine, such as a 2,2,2-trifluoroethylamine system, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.commasterorganicchemistry.com The reaction conditions are generally mild and flexible, with common bases including sodium hydroxide, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP), and solvents like tetrahydrofuran (THF), dichloromethane (DCM), or aqueous mixtures. fishersci.co.ukwikipedia.orgjk-sci.com

Deprotection: The cleavage of the Boc group is most commonly accomplished using strong acids. masterorganicchemistry.com Anhydrous acids like trifluoroacetic acid (TFA) in a solvent such as DCM, or hydrogen chloride (HCl) in methanol (B129727) or dioxane, are effective for this transformation. fishersci.co.ukwikipedia.orgjk-sci.com The mechanism involves protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. masterorganicchemistry.com

Interestingly, novel deprotection methods have been developed specifically using fluorinated alcohols. Solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effect the thermolytic deprotection of N-Boc compounds, often accelerated by microwave irradiation. semanticscholar.orgresearchgate.netgoogleapis.com These conditions are neutral and offer an alternative to harsh acidic treatments, which can be advantageous for substrates bearing acid-labile functional groups. researchgate.netresearchgate.net

| Transformation | Reagents | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Protection | Boc₂O, Base (e.g., TEA, DMAP, NaOH) | DCM, THF, Water, Acetonitrile | Room temperature to 40 °C | fishersci.co.ukjk-sci.com |

| Deprotection (Acidic) | Trifluoroacetic Acid (TFA) | DCM | Room temperature | fishersci.co.ukmasterorganicchemistry.com |

| Deprotection (Acidic) | HCl | Methanol, Dioxane, Ethyl Acetate | Room temperature | fishersci.co.ukwikipedia.org |

| Deprotection (Thermal) | None | TFE or HFIP | Reflux or Microwave (100-150 °C) | researchgate.netgoogleapis.com |

Mechanistic Investigations of Reactions Involving Tert Butyl 2,2,2 Trifluoroethyl Amine Structural Motifs

Reaction Mechanism Elucidation

Insights into Azomethine Ylide Formation and its Role in C–H Activation Processes

Azomethine ylides are crucial reactive intermediates in the functionalization of amine α-C–H bonds. nih.govnih.gov These 1,3-dipolar species have been identified as key intermediates in redox-neutral reactions that combine a reductive amination with an oxidative α-functionalization, often generating only water as a byproduct. nih.govnih.gov This strategy provides a mechanistically distinct pathway for secondary amines, diverging from classic reactions like the Strecker, Mannich, and Pictet-Spengler reactions, which typically proceed through an intermediate iminium ion. nih.gov

The formation of azomethine ylides from secondary amines and aldehydes can be promoted by simple carboxylic acids and sometimes requires no additives at all. nih.gov These ylides are versatile synthons, particularly in [3+2] cycloaddition reactions, for the synthesis of five-membered heterocyclic systems like pyrrolidines. mdpi.com Mechanistic studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the pathways of these cycloadditions, revealing details about their polarity, asynchronicity of bond formation, and stereoselectivity. rsc.orgresearchgate.net

While direct C–H activation is a prominent method for incorporating fluoroalkyl groups, the involvement of azomethine ylides offers an alternative pathway. researchgate.net These intermediates have been implicated in redox-neutral aromatizations of saturated cyclic amines, highlighting their prevalence in the condensation chemistry of amines and carbonyl compounds, sometimes bypassing the formation of iminium ions altogether. nih.gov The general strategy of using azomethine ylides has proven applicable to a wide range of reactions, including intramolecular amination, oxygenation, and sulfenylation. nih.gov

Understanding Single Electron Transfer (SET) Pathways in Defluorination Reactions

Single Electron Transfer (SET) is a fundamental process in organofluorine chemistry that enables the synthesis of complex fluorinated compounds. numberanalytics.com The process involves the transfer of a single electron from a donor to an acceptor, leading to the formation of radical ions. numberanalytics.com This is particularly relevant in defluorination reactions, where the generation of fluorinated radicals is a key step. numberanalytics.com

The SET mechanism can facilitate reactions that are otherwise difficult to achieve through traditional methods. numberanalytics.com The resulting radical ions can undergo various transformations, such as fragmentation or coupling, to form the desired products. numberanalytics.com The ability of SET to generate fluorinated radicals makes it a powerful tool in the functionalization of organofluorine compounds. numberanalytics.com

Detailed Mechanistic Studies of Catalytic Systems (e.g., Palladium, Iron Porphyrins, Phosphazene Bases)

Palladium: Palladium-catalyzed cross-coupling reactions are pivotal for forming C-N bonds, particularly in the synthesis of fluorinated anilines from fluoroalkylamines and aryl halides. nih.gov Mechanistic studies on these reactions, often utilizing bulky, electron-rich phosphine (B1218219) ligands like tBuBippyPhos, have revealed that the turnover-limiting step can be the reductive elimination from a palladium(II) amido complex. nih.gov This is unusual for couplings involving monophosphine ligands, where oxidative addition is typically rate-limiting. nih.gov Kinetic studies and identification of catalyst resting states, such as a palladium-phenoxide complex, have been crucial in elucidating the catalytic cycle. nih.gov In some C-H olefination reactions, kinetic experiments suggest that C-H activation is the rate-determining step. nih.gov The active catalyst in many of these couplings is believed to be a monophosphine palladium species. mit.edu

Iron Porphyrins: Iron porphyrins have been successfully employed as catalysts for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride. nih.govrsc.org The proposed mechanism for this one-pot reaction involves a cascade of diazotization and N-trifluoroethylation. nih.govrsc.org Mechanistic investigations suggest that the iron(III) porphyrin catalyst reacts with sodium nitrite (B80452) to form a ferrous nitrosyl complex (Fe(II)TPP(NO)). nih.govresearchgate.net This complex is then susceptible to attack by trifluoromethyl diazomethane, which is generated in situ from the reaction of 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite under weakly acidic conditions. nih.gov The presence of strong electron-withdrawing groups on the porphyrin periphery can make the metal center highly electron-deficient, influencing its catalytic activity. nih.gov

Phosphazene Bases: Phosphazene bases are strong, non-ionic, and poorly nucleophilic superbases that have found extensive use in organic synthesis. units.it Their high basicity and the formation of large, charge-delocalized phosphazenium cations lead to weak cation-anion interactions, which is advantageous for generating highly reactive anions. units.it They have been used as catalysts in a variety of reactions, including aldol (B89426) reactions, Michael additions, and Darzens reactions. units.it In the Darzens condensation, for instance, phosphazene bases promote the reaction of α-halo esters with aldehydes to form α,β-epoxy esters efficiently under mild conditions. units.it These bases are also effective in catalyzing three-component reactions, such as the synthesis of β-aminophosphonates. rsc.org While they typically act as Brønsted bases, there are instances where they can behave as nucleophiles. nih.gov

| Catalyst System | Key Mechanistic Features | Rate-Determining Step (Example) | Relevant Intermediates |

| Palladium | Oxidative addition, transmetalation, reductive elimination. nih.gov | Reductive Elimination (in C-N coupling with fluoroalkylamines). nih.gov | Pd(0)-phosphine complex, Pd(II)-amido complex, Pd-phenoxide complex. nih.gov |

| Iron Porphyrins | Cascade diazotization/N-trifluoroethylation. nih.govrsc.org | N/A | Ferrous nitrosyl complex (Fe(II)TPP(NO)), Trifluoromethyl diazomethane. nih.gov |

| Phosphazene Bases | Deprotonation of weakly acidic C-H bonds. units.it | N/A | Highly reactive carbanions. units.it |

Analysis of Stereochemical Control

Origins of Diastereoselectivity and Enantioselectivity in Chiral Fluorinated Amine Syntheses

The synthesis of chiral fluorinated amines is of significant interest in medicinal chemistry. nih.gov The stereochemical outcome of these syntheses is often dictated by the specific reagents and auxiliaries employed. The presence of fluorine can significantly influence the conformational stability and stereochemical behavior of molecules. beilstein-journals.org

One major strategy involves the stereoselective addition of nucleophiles to or the asymmetric reduction of fluorinated N-tert-butylsulfinyl imines. nih.gov The chiral N-tert-butylsulfinyl group acts as a powerful auxiliary, directing the approach of the nucleophile to one face of the imine. nih.govresearchgate.net For example, in the addition of organometallic reagents to chiral N-tert-butylsulfinyl imines, high diastereoselectivity is often achieved. ua.es

Another approach is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov Achieving high enantioselectivity in these reactions can depend critically on starting with a single imine stereoisomer, as the E and Z isomers may lead to opposite enantiomers of the product. nih.gov Chiral catalysts, such as those derived from cinchona alkaloids, can create a chiral environment that shields one face of the reacting double bond in an enamine intermediate, leading to high enantiomeric excess in reactions like electrophilic fluorination. acs.org Similarly, biocatalytic methods using engineered hemoproteins have been developed for the asymmetric N-H carbene insertion to produce chiral amines. rochester.edu

Mechanistic Rationale for Stereocontrol by N-Tert-butylsulfinyl Imines

N-tert-butylsulfinyl imines are highly effective chiral auxiliaries for the asymmetric synthesis of amines. nih.gov The stereocontrol exerted by the N-tert-butylsulfinyl group is generally attributed to the formation of a six-membered, chair-like transition state involving chelation between the metal cation of the nucleophilic reagent and the oxygen and nitrogen atoms of the sulfinyl imine.

In the case of nucleophilic additions, the bulky tert-butyl group typically orients itself to minimize steric interactions, thereby directing the nucleophile to attack the opposite face of the C=N double bond. beilstein-journals.org For instance, in the addition of organolithium compounds to fluoroalkyl N-tert-butylsulfinyl imines, the observed high diastereoselectivity can be explained by a transition state where the lithium cation chelates to both the nitrogen and oxygen atoms of the sulfinyl group. ua.es

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Synthetic Building Block and Intermediate

The dual functionality of tert-butyl(2,2,2-trifluoroethyl)amine makes it a strategic building block for the synthesis of advanced organic molecules with tailored properties.

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoroethyl group, in particular, is a key pharmacophore found in numerous pharmaceuticals. nbinno.comkangmei.com Similarly, the tert-butyl group is a ubiquitous motif that provides steric bulk, influencing the conformation and stability of molecules. acs.org

This compound serves as a convenient reagent for simultaneously introducing both of these valuable moieties into a target structure. As a synthetic intermediate, it allows for the construction of complex molecules that benefit from the combined steric and electronic properties of both the tert-butyl and trifluoroethyl groups. nbinno.comacs.org For instance, the trifluoroethyl group can act as a bioisostere of other functionalities and contribute to enhanced biological activity and thermal resistance in materials science applications. nbinno.com

Fluorinated heterocyclic compounds are of significant interest due to their prevalence in bioactive molecules, including pharmaceuticals and agrochemicals. Pyrazoles, in particular, are a class of heterocycles known for a wide range of biological activities. researchgate.netnih.gov The synthesis of fluorinated pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. researchgate.netmdpi.com

This compound can serve as a precursor to the corresponding hydrazine, which is then used to construct pyrazole (B372694) rings bearing both the N-(2,2,2-trifluoroethyl) and C-tert-butyl substituents. An example of a molecule synthesized through this pathway is 3-Tert-Butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine. This compound is a key intermediate in the development of novel pharmaceuticals, particularly for central nervous system disorders, and is also used in the formulation of effective pesticides and herbicides. chemimpex.com The presence of the trifluoroethyl group enhances lipophilicity and biological activity, making such compounds valuable in drug discovery and agricultural chemistry. chemimpex.com

Table 1: Applications of a Pyrazole Derivative Synthesized from a this compound Precursor

| Application Area | Specific Use | Benefit of Fluorinated Moiety |

|---|---|---|

| Pharmaceuticals | Intermediate for drugs targeting CNS disorders, anti-inflammatory, and anti-cancer agents. | Enhances lipophilicity and biological activity. |

| Agrochemicals | Formulation of high-efficacy pesticides and herbicides. | Improves crop yields and pest protection. |

| Material Science | Component in high-performance polymers. | Increases thermal stability and chemical resistance. |

| Fluorine Chemistry | Research on novel fluorinated compounds. | Enables exploration of unique chemical properties. |

This table summarizes the applications of 3-Tert-Butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine, a compound derived from a precursor related to this compound. chemimpex.com

α-Fluoroamides are important structural motifs in medicinal chemistry, and their synthesis is of considerable interest. A modern and efficient method for their preparation involves a modular, three-component fluorination-aminocarbonylation process using aldehydes, tertiary amines, and a difluorocarbene reagent like TMSCF2Br. cas.cnresearchgate.net

In this reaction, the tertiary amine plays a crucial role in the formation of an intermediate that ultimately yields the α-fluoroamide. cas.cncas.cn By employing this compound as the tertiary amine component, it is possible to synthesize α-fluoroamides that incorporate the N-tert-butyl-N-(2,2,2-trifluoroethyl) group. This one-pot protocol combines C-F and C-N bond formation, offering a practical and efficient route to structurally diverse α-fluoroamides that would be difficult to prepare using traditional methods. cas.cn This approach allows for the direct assembly of complex fluorinated amides from readily available starting materials. researchgate.netnih.gov

Role in Catalysis and Asymmetric Transformations

The unique steric and electronic profile of this compound and its derivatives makes them suitable for applications in both metal-catalyzed and organocatalytic reactions.

The performance of metal catalysts is critically dependent on the nature of the ligands coordinated to the metal center. Amine-based ligands are widely used in catalysis, and their steric and electronic properties can be fine-tuned to control the reactivity and selectivity of the catalyst. acs.orgresearchgate.net The tert-butyl group is often incorporated into ligands to create a sterically hindered environment around the metal, which can influence selectivity. nih.gov

This compound represents an interesting scaffold for ligand design. The combination of the bulky tert-butyl group and the strongly electron-withdrawing trifluoroethyl group can modulate the electronic properties of the metal center, potentially enhancing catalytic activity or altering reaction pathways. Amide-derived tridentate N,N,N-ligands have proven effective in copper-catalyzed cross-coupling reactions of unactivated alkyl halides, demonstrating the potential of such scaffolds. acs.org The development of chiral ligands based on this amine could enable new asymmetric transformations in palladium-catalyzed reactions and other metal-based catalytic systems. researchgate.net

Organocatalysis has become a powerful tool for the synthesis of chiral molecules. Asymmetric [3+2] cycloaddition reactions are particularly useful for constructing five-membered rings with multiple stereocenters. In this context, N-2,2,2-trifluoroethylisatin ketimines have emerged as highly effective substrates. nih.gov These ketimines, derived from isatin and an amine like 2,2,2-trifluoroethylamine (B1214592), are key reaction partners in cycloadditions to generate complex spirooxindole frameworks. researchgate.net

These reactions are often catalyzed by chiral bifunctional organocatalysts, such as thiourea-tertiary amines or squaramide-tertiary amines. nih.govnih.govresearchgate.net The tertiary amine component of the catalyst plays a crucial role in activating the substrates and controlling the stereochemical outcome. The N-2,2,2-trifluoroethyl group on the ketimine is essential for the high reactivity and selectivity observed in these transformations. nih.gov These organocatalytic cycloadditions provide efficient access to biologically active trifluoromethyl-containing spirooxindole derivatives with excellent yields and high levels of diastereo- and enantioselectivity. nih.govnih.gov

Table 2: Examples of Organocatalytic Asymmetric [3+2] Cycloadditions Involving N-2,2,2-trifluoroethylisatin Ketimines

| Reaction Partners | Catalyst Type | Product | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| N-2,2,2-trifluoroethylisatin ketimines and 3-alkenyl-5-arylfuran-2(3H)-ones | Thiourea-tertiary amine | Spiro[pyrrolidin-3,2'-oxindoles] | >20:1 dr, >99% ee | up to >99% | nih.gov |

| N-2,2,2-trifluoroethylisatin ketimines and methyleneindolinones | Squaramide-tertiary amine | Trifluoromethyl-containing spirooxindoles | >20:1 dr, 62–>99% ee | 84–99% | nih.gov |

| N-2,2,2-trifluoroethylisatin ketimines and cinnamaldehyde | Prolinol silyl (B83357) ether | Chiral spirooxindole derivatives | 10:1–>20:1 dr, 88–>99% ee | 58–98% | nih.gov |

This table highlights the utility of the N-2,2,2-trifluoroethyl moiety in substrates for highly selective cycloaddition reactions catalyzed by various chiral organocatalysts containing a tertiary amine component.

Strategic Incorporation in Bioisosteric Design

The strategic use of this compound in bioisosteric design has led to significant advancements in medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for modifying the physicochemical and pharmacokinetic profiles of drug candidates.

As a Hydrolysis-Resistant Bioisostere for Amide Functionalities

One of the key applications of the 2,2,2-trifluoroethylamino group, derived from this compound, is as a stable surrogate for the hydrolytically labile amide bond. The amide linkage is prevalent in many pharmaceuticals but is often susceptible to enzymatic cleavage, limiting the drug's in vivo stability. The replacement of an amide with a trifluoroethylamine moiety can confer significant resistance to hydrolysis. This increased stability is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which reduces the electrophilicity of the adjacent carbon atom and thus its susceptibility to nucleophilic attack by proteases.

Strategic Incorporation into Precursors of Biologically Active Molecules for Enhanced Chemical Properties

The incorporation of the this compound moiety into the precursors of biologically active molecules can impart a range of desirable chemical properties. The presence of the trifluoromethyl group can significantly enhance lipophilicity, which can improve a molecule's ability to cross biological membranes. Furthermore, the C-F bond is exceptionally stable and can block sites of metabolic oxidation, thereby increasing the metabolic stability of the drug. The electron-withdrawing trifluoromethyl group can also modulate the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets.

| Property Enhanced | Rationale |

| Metabolic Stability | The robust C-F bonds resist enzymatic cleavage, prolonging the molecule's half-life. |

| Lipophilicity | The trifluoromethyl group increases the molecule's affinity for lipid environments, aiding in membrane permeation. |

| Binding Affinity | Altered electronic properties can lead to more favorable interactions with the target protein or enzyme. |

| Conformational Control | The steric bulk of the tert-butyl and trifluoromethyl groups can restrict bond rotation, locking the molecule into a bioactive conformation. |

Exploration in Peptide Bond Replacement Strategies

The inherent instability of the peptide bond to proteolytic degradation has driven the exploration of various peptide bond isosteres. The 2,2,2-trifluoroethylamine linkage has emerged as a promising non-hydrolyzable mimic of the peptide bond. By replacing the -CO-NH- group with a -CH(CF3)-NH- moiety, the resulting peptidomimetic is rendered resistant to proteases. This strategic replacement can significantly enhance the in vivo efficacy of peptide-based therapeutics by increasing their circulating half-life. While this modification alters the geometry and electronic nature of the peptide backbone, studies have shown that in many cases, the biological activity is retained or even improved.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl(2,2,2-trifluoroethyl)amine with high purity?

- Methodology : Use tert-butyl carbamate (BOC) as a protecting group for the amine during synthesis. A two-step process is recommended:

React 2,2,2-trifluoroethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under nitrogen atmosphere to form the BOC-protected intermediate .

Deprotect using acidic conditions (e.g., HCl in dioxane) to yield the final product.

- Critical Note : Ensure rigorous exclusion of moisture to prevent hydrolysis of intermediates. Purity can be verified via ¹⁹F NMR to confirm absence of trifluoroacetic acid byproducts .

Q. How does the trifluoroethyl group influence the compound’s basicity and reactivity?

- Data : The electron-withdrawing effect of the -CF₃ group reduces the basicity of the adjacent amine (pKa ~5.2 vs. ~10.5 for non-fluorinated analogs). This enhances stability in acidic environments and modifies nucleophilic reactivity .

- Experimental Design : Titrate the compound in aqueous HCl (0.1–1.0 M) and monitor protonation shifts via ¹H NMR. Compare with non-fluorinated tert-butyl ethylamine controls .

Q. What safety precautions are critical when handling this compound?

- Protocols :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store separately from oxidizing agents; use inert gas purging during reactions.

- Dispose of waste via licensed chemical treatment facilities due to potential environmental persistence of fluorinated compounds .

Advanced Research Questions

Q. How do rotational barriers in this compound affect its NMR characterization?

- Findings : The -CF₃ group creates a high rotational barrier (~20 kcal/mol) around the C-N bond, leading to distinct ¹³C NMR quartets for each rotamer. Variable-temperature (VT) NMR (e.g., 298–343 K) resolves these signals, enabling quantification of rotamer populations .

- Data Analysis : Use line-shape simulation software (e.g., MestReNova) to calculate activation energy from coalescence temperatures.

Q. What computational methods best predict the compound’s interaction with biological targets?

- Approach :

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the molecule’s electrostatic potential surface (EPS).

Use molecular docking (AutoDock Vina) to assess binding affinity to amine receptors (e.g., GPCRs), leveraging the -CF₃ group’s hydrophobic and stereoelectronic effects .

- Validation : Compare predicted binding poses with X-ray crystallography data of analogous fluorinated ligands.

Q. How to resolve contradictions in reported OH radical reaction kinetics?

- Case Study : Koch et al. (1996) reported a rate constant (k) of 2.4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for OH + trifluoroethylamine, but later studies suggested variability (±15%) due to humidity .

- Resolution : Replicate experiments in a humidity-controlled smog chamber. Use laser-induced fluorescence (LIF) for real-time OH radical monitoring.

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.